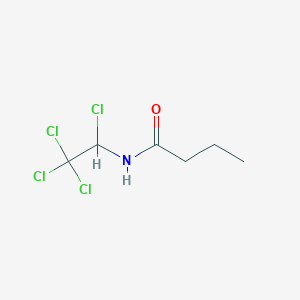
N-(1,2,2,2-Tetrachloroethyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,2,2,2-Tetrachloroethyl)butanamide is a chemical compound with the molecular formula C6H9Cl4NO It is an amide derivative characterized by the presence of a tetrachloroethyl group attached to the nitrogen atom of butanamide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2,2,2-Tetrachloroethyl)butanamide typically involves the reaction of butanamide with tetrachloroethylene in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction. The process can be summarized as follows:
Reactants: Butanamide and tetrachloroethylene.
Catalyst: A suitable catalyst such as a Lewis acid.
Conditions: Elevated temperatures (typically around 100-150°C) and the use of an inert solvent like dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,2,2,2-Tetrachloroethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated amides or amines.
Substitution: The tetrachloroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Applications De Recherche Scientifique
N-(1,2,2,2-Tetrachloroethyl)butanamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which N-(1,2,2,2-Tetrachloroethyl)butanamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tetrachloroethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1,2,2,2-Trichloroethyl)butanamide: Similar structure but with one less chlorine atom.
N-(1,2,2,2-Tetrachloroethyl)benzamide: Contains a benzamide group instead of butanamide.
N-(2,2,2-Trichloro-1-(2-naphthylamino)ethyl)butanamide: Contains a naphthylamino group.
Uniqueness
N-(1,2,2,2-Tetrachloroethyl)butanamide is unique due to its specific tetrachloroethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
32786-68-8 |
|---|---|
Formule moléculaire |
C6H9Cl4NO |
Poids moléculaire |
252.9 g/mol |
Nom IUPAC |
N-(1,2,2,2-tetrachloroethyl)butanamide |
InChI |
InChI=1S/C6H9Cl4NO/c1-2-3-4(12)11-5(7)6(8,9)10/h5H,2-3H2,1H3,(H,11,12) |
Clé InChI |
ZUXWRRVPLFOROY-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)NC(C(Cl)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


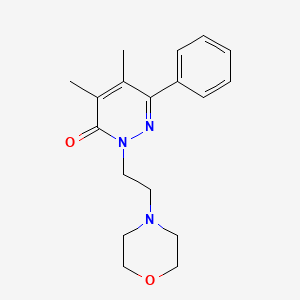
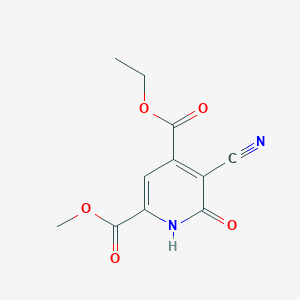
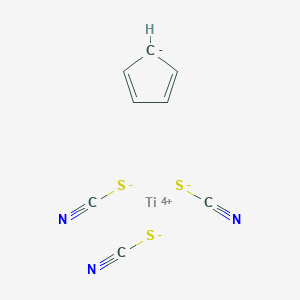
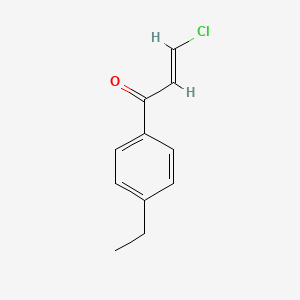


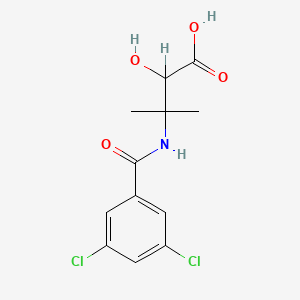
![3-Pentofuranosyl-3h-[1,2,3]triazolo[4,5-d][1,2,3]triazin-7-amine](/img/structure/B14679055.png)
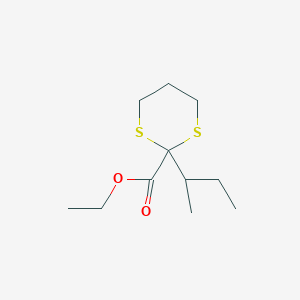
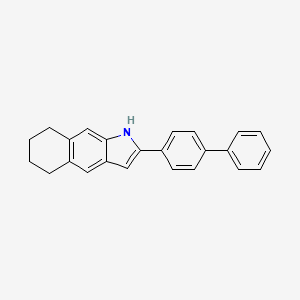
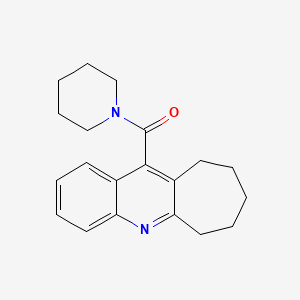
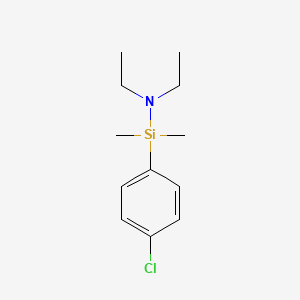
![2-Chloro-N-[4-(3,4-dimethoxyphenyl)butyl]acetamide](/img/structure/B14679076.png)

